AB-CHMINACA metabolite M4-d4
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Overview
Description
AB-CHMINACA metabolite M4-d4 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is intended for use as an internal standard for the quantification of AB-CHMINACA metabolite M4 by GC- or LC-mass spectrometry (MS). AB-CHMINACA metabolite M4 is an expected metabolite of AB-CHMINACA in which the carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA has been replaced with a carboxyl group. This product is intended for research and forensic applications.
Scientific Research Applications
Metabolite Identification and Quantification
Forensic Applications
The metabolite M4 of AB-CHMINACA has been identified in human hair, indicating its potential use in forensic toxicology for detecting AB-CHMINACA consumption. This research developed and validated a method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for detection in hair, which is crucial for forensic applications (Sim et al., 2017).
Metabolism Studies
A study on AB-CHMINACA's metabolism in human liver microsomes (HLMs) found numerous metabolites including M4. These findings are vital for understanding the drug's biotransformation and for developing biomonitoring strategies to detect AB-CHMINACA consumption (Erratico et al., 2015).
Analytical Method Development
Research has focused on developing analytical methods to identify and quantify AB-CHMINACA metabolites in biological specimens, including urine. This is critical for confirming consumption, especially in forensic and clinical settings (Wurita et al., 2016).
Biomedical Implications
Toxicological Impact
Studies have explored the toxicological impact of AB-CHMINACA and its metabolites, including M4, on human health. Such research is crucial for understanding the potential health risks associated with synthetic cannabinoid use (Maeda et al., 2018).
Drug Screening and Confirmation
The development of methods for screening and confirmation of synthetic cannabinoids, including AB-CHMINACA and its metabolites, in human whole blood has been a focus. This is important for both forensic and clinical toxicology (Tynon et al., 2017).
Metabolite Target Identification
Identifying major metabolites of synthetic cannabinoids, such as AB-CHMINACA in human hepatocytes, guides the development of analytical methods and toxicological studies. This research is essential for detecting intake in clinical and forensic cases (Carlier et al., 2017).
Properties
Molecular Formula |
C15H14D4N2O2 |
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Molecular Weight |
262.3 |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D |
InChI Key |
DVXHKIOGZJHOPD-DOGSKSIHSA-N |
SMILES |
O=C(O)C1=NN(CC2CCCCC2)C3=C1C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
1-(cyclohexylmethyl)-1H-indazole-3-carboxylic-d4 acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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